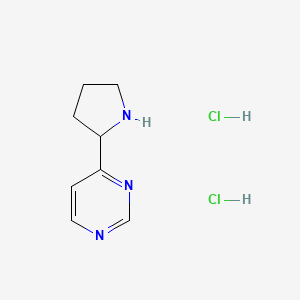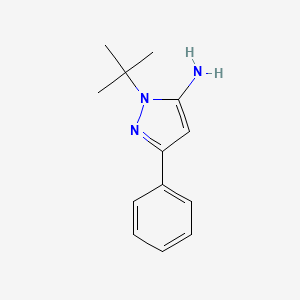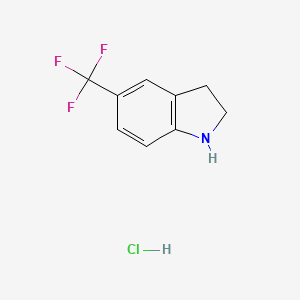
(2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid involves the inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes. COX-2 and 5-LOX are involved in the production of inflammatory mediators and are overexpressed in cancer cells. By inhibiting these enzymes, (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid can reduce inflammation and inhibit cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid can reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to inhibit cancer cell proliferation and induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid in lab experiments is its specificity for COX-2 and 5-LOX enzymes. This allows for targeted inhibition of these enzymes without affecting other pathways in the body. However, one limitation is the potential for off-target effects, as (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid may interact with other enzymes or proteins in the body.
Orientations Futures
There are several potential future directions for research on (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid. One direction is to explore its potential as a therapeutic agent for other inflammatory conditions such as arthritis or asthma. Another direction is to investigate its potential as a chemopreventive agent, or a substance that can prevent the development of cancer. Additionally, further studies could be conducted to better understand the mechanism of action of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid and to identify any potential side effects or interactions with other drugs.
Méthodes De Synthèse
The synthesis of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid involves the reaction of 5-bromo-3-pyridinylmethanol with (2R,3R)-2,3-O-isopropylidene-D-glyceraldehyde in the presence of a catalyst. The resulting product is then hydrolyzed to obtain the final compound.
Applications De Recherche Scientifique
(2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid has been studied for its potential as an anti-inflammatory and anti-cancer agent. It has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response and cancer cell proliferation.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid involves the synthesis of the oxolane ring followed by the introduction of the pyridine and carboxylic acid functional groups.", "Starting Materials": [ "5-bromopyridine", "glycidol", "sodium hydride", "carbon dioxide", "diethyl ether", "tetrahydrofuran", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate", "methanol", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Synthesis of (R)-glycidol", "5-bromopyridine is reacted with sodium hydride in diethyl ether to form the corresponding pyridine anion. Glycidol is then added to the reaction mixture and stirred at room temperature for several hours to form (R)-glycidol.", "Step 2: Synthesis of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane", "(R)-glycidol is reacted with carbon dioxide in the presence of a catalyst such as tetrahydrofuran to form the corresponding cyclic carbonate. The cyclic carbonate is then reacted with sodium hydride in tetrahydrofuran to form (2R,3R)-2-(5-bromopyridin-3-yl)oxolane.", "Step 3: Synthesis of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid", "(2R,3R)-2-(5-bromopyridin-3-yl)oxolane is reacted with acetic anhydride and sulfuric acid to form the corresponding acetyl derivative. The acetyl derivative is then hydrolyzed with sodium bicarbonate to form the carboxylic acid. The product is purified by extraction with ethyl acetate, followed by washing with water, drying over magnesium sulfate, and evaporation of the solvent to yield (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid." ] } | |
Numéro CAS |
1955541-49-7 |
Nom du produit |
(2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid |
Formule moléculaire |
C10H10BrNO3 |
Poids moléculaire |
272.09 g/mol |
Nom IUPAC |
(2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO3/c11-7-3-6(4-12-5-7)9-8(10(13)14)1-2-15-9/h3-5,8-9H,1-2H2,(H,13,14)/t8-,9+/m1/s1 |
Clé InChI |
NHZNPAYDTGNYOJ-BDAKNGLRSA-N |
SMILES isomérique |
C1CO[C@H]([C@@H]1C(=O)O)C2=CC(=CN=C2)Br |
SMILES |
C1COC(C1C(=O)O)C2=CC(=CN=C2)Br |
SMILES canonique |
C1COC(C1C(=O)O)C2=CC(=CN=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



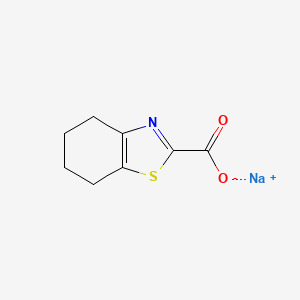
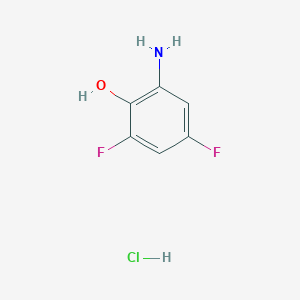
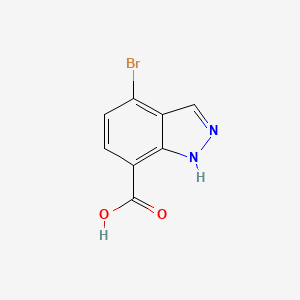
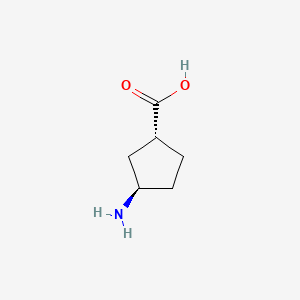
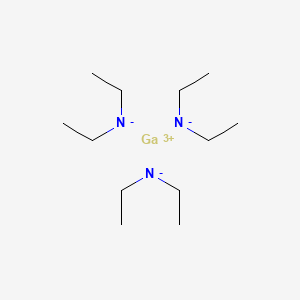
![1-methyl-4-[(E)-2-nitroethenyl]pyrazole](/img/structure/B3420561.png)
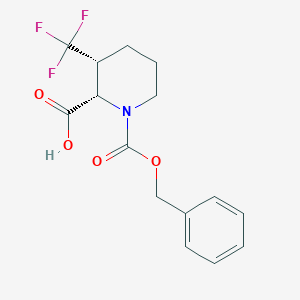
![4-[(4-Bromophenyl)amino]-4,5-dihydrothiophene-1,1-dione](/img/structure/B3420564.png)

